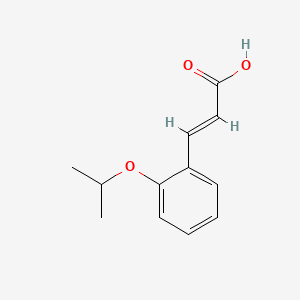

(2E)-3-(2-isopropoxyphenyl)acrylic acid

Description

Significance of Arylacrylic Acid Derivatives in Chemical and Biological Research

Arylacrylic acids, and more specifically cinnamic acid derivatives, represent a significant and versatile class of organic compounds. nih.gov Their structure, which includes a phenyl group, a carboxylic acid function, and an alkene double bond, allows for numerous modifications, leading to a wide array of molecules with diverse applications. nih.govnih.gov

In the realm of biological research, these derivatives are investigated for a broad spectrum of therapeutic activities. Studies have reported their potential as anticancer, antimicrobial, antifungal, antidiabetic, and neuroprotective agents. nih.govnih.gov The biological efficacy of these compounds is often linked to the nature and position of substituents on the aromatic ring. nih.gov For instance, synthetic derivatives have been developed that show significant antibacterial activity against pathogenic strains like Staphylococcus aureus and can inhibit the formation of bacterial biofilms. mdpi.com The inherent structure of these molecules makes them valuable scaffolds in medicinal chemistry for the rational design of new therapeutic agents. nih.govrsdjournal.org

Beyond medicine, arylacrylic acids are important in materials science. They serve as building blocks for advanced polymers, with applications ranging from industrial plastics to specialized biomedical materials like drug delivery systems. nih.gov

Overview of Stereoselective Cinnamic Acid Derivatives and Their Academic Relevance

The term "(2E)" in the name (2E)-3-(2-isopropoxyphenyl)acrylic acid specifies the stereochemistry of the molecule. It refers to the arrangement of substituents around the carbon-carbon double bond. Cinnamic acid derivatives can exist as two different geometric isomers: the E-isomer (trans) and the Z-isomer (cis). The trans configuration, where the phenyl and carboxylic acid groups are on opposite sides of the double bond, is typically the more common and stable form. nih.gov

The academic relevance of stereoselectivity is profound, as the specific geometry of a molecule can dramatically influence its physical properties and biological activity. Therefore, the ability to synthesize a specific isomer is crucial. researchgate.net Organic chemists have developed various stereoselective synthesis methods to reliably produce the desired E or Z isomers. A classic and effective method for synthesizing E-isomers of cinnamic acids is the Knoevenagel-Doebner condensation, which involves the reaction of an aromatic aldehyde with malonic acid. researchgate.net Modern techniques, including metathesis reactions using specific catalysts, also allow for the stereoselective construction of the double bond. beilstein-journals.org This focus on stereoselective synthesis is a significant area of academic research, enabling the creation of pure compounds for further study and application. researchgate.net

Research Focus on this compound within Academic Contexts

This compound is recognized within chemical literature and is available commercially, designated primarily for research and development purposes. scbt.comscbt.com An analysis of available academic literature indicates that this specific molecule has not been the subject of extensive, dedicated investigation. It is most often cataloged as a synthetic building block or a research chemical rather than a compound with well-documented biological or material properties of its own.

The primary academic context for this compound is its identity as a substituted cinnamic acid derivative. Its potential for future research can be inferred from its structural components. The ortho-positioned isopropoxy group on the phenyl ring can influence the molecule's electronic properties, solubility, and spatial arrangement, which in turn could modulate its biological activity compared to other cinnamic acid derivatives. Research into its specific properties would likely involve its synthesis and subsequent screening for biological activities characteristic of its class, such as antimicrobial or anticancer effects.

Basic physicochemical data for the compound are compiled below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 91496-57-0 |

| Isomeric Configuration | (2E) or trans |

| Synonyms | (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid |

Properties

IUPAC Name |

(E)-3-(2-propan-2-yloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)15-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQYLVIWICFVMT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2e 3 2 Isopropoxyphenyl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular framework, identify the chemical environment of each atom, and establish through-bond and through-space connectivities.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (2E)-3-(2-isopropoxyphenyl)acrylic acid provides a detailed picture of the proton environments within the molecule. The trans-configuration of the acrylic acid moiety is confirmed by the large coupling constant (typically around 16.0 Hz) between the two vinylic protons. The aromatic protons exhibit a complex splitting pattern due to their ortho, meta, and para relationships. The isopropoxy group is characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~12.5 | br s | - | 1H | -COOH |

| ~7.95 | d | 16.0 | 1H | Ar-CH= |

| ~7.55 | dd | 7.8, 1.6 | 1H | Ar-H |

| ~7.35 | ddd | 8.2, 7.4, 1.6 | 1H | Ar-H |

| ~7.00 | ddd | 7.8, 7.4, 1.0 | 1H | Ar-H |

| ~6.90 | d | 8.2 | 1H | Ar-H |

| ~6.35 | d | 16.0 | 1H | =CH-COOH |

| ~4.65 | sept | 6.0 | 1H | -OCH(CH₃)₂ |

Note: Data are predicted based on typical values for similar structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. The spectrum will also show distinct signals for the two vinylic carbons, the six aromatic carbons (with the oxygen-substituted carbon being the most downfield of this group), and the carbons of the isopropoxy substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.5 | C=O (Carboxylic Acid) |

| ~156.0 | C-O (Aromatic) |

| ~142.0 | Ar-CH= |

| ~131.0 | Ar-CH |

| ~128.5 | Ar-C (quaternary) |

| ~127.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~119.0 | =CH-COOH |

| ~116.0 | Ar-CH |

| ~71.0 | -OCH(CH₃)₂ |

Note: Data are predicted based on typical values for similar structures and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two vinylic protons, confirming their adjacency. It would also map the coupling network among the four aromatic protons and show the correlation between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. emerypharma.com It allows for the definitive assignment of carbon signals for all protonated carbons by linking them to their already assigned proton signals. For instance, the proton at ~4.65 ppm would correlate to the carbon at ~71.0 ppm, assigning both to the methine of the isopropoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for connecting different spin systems. emerypharma.comyoutube.com Key HMBC correlations would include the vinylic proton adjacent to the ring coupling to the aromatic carbons, the isopropoxy protons coupling to the oxygen-bearing aromatic carbon, and the vinylic protons coupling to the carbonyl carbon. These correlations piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. A key NOESY correlation would be expected between the vinylic proton (Ar-CH=) and the adjacent aromatic proton, confirming the E (trans) geometry and the spatial arrangement of the substituents around the double bond.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide direct information about the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band due to hydrogen bonding, typically centered around 3000 cm⁻¹. The most intense peak in the spectrum is usually the C=O stretching vibration of the carboxylic acid. The C=C double bond and aromatic ring stretches also produce characteristic signals.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 3080-3010 | Medium | C-H stretch (Aromatic & Vinylic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic - isopropoxy) |

| ~1700 | Strong, Sharp | C=O stretch (Conjugated carboxylic acid) |

| ~1630 | Medium | C=C stretch (Vinylic) |

| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether & Carboxylic acid) |

Note: Data are based on typical frequency ranges for the specified functional groups. researchgate.netspectroscopyonline.comsharif.edu

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. bibliotekanauki.pl It is particularly sensitive to symmetric vibrations and bonds involving non-polar character, such as C=C and aromatic ring vibrations. The C=O stretch is also observable but often weaker than in the IR spectrum. Key Raman shifts for this compound would include the vinylic C=C stretch (~1630 cm⁻¹), the aromatic ring breathing modes (~1000 cm⁻¹), and C-H vibrations. nih.govhoriba.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for trace analysis. researchgate.net When the molecule is adsorbed onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude. researchgate.netlinfield.edu The SERS spectrum can also provide information about the molecule's orientation on the surface. For cinnamic acid derivatives, adsorption often occurs via the carboxylate group and the π-system of the aromatic ring. researchgate.netmdpi.com This interaction can lead to significant shifts and intensity changes in the vibrational bands corresponding to the carboxylate group, the C=C bond, and the aromatic ring, providing insights into the adsorption mechanism. dntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, with a molecular formula of C₁₂H₁₄O₃, the calculated molecular weight is approximately 206.24 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) would confirm this molecular weight through the observation of a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 206.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. libretexts.org The fragmentation of this compound is expected to proceed through characteristic pathways dictated by its functional groups, including the carboxylic acid, the ether linkage, and the aromatic ring. Cleavage of bonds adjacent to the carbonyl group is common for carboxylic acids. libretexts.org Key fragmentation pathways would likely include the loss of the isopropyl group, the carboxylic acid moiety, and other neutral fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted Fragment Ion | Structure of Fragment Lost | m/z of Fragment Ion | Notes |

| [M]⁺ | - | 206 | Molecular Ion |

| [M - CH₃]⁺ | Methyl radical (from isopropyl group) | 191 | Loss of a methyl group |

| [M - C₃H₇]⁺ | Isopropyl radical | 163 | Loss of the isopropyl group |

| [M - COOH]⁺ | Carboxyl radical | 161 | Decarboxylation |

| [M - OC₃H₇]⁺ | Isopropoxy radical | 147 | Cleavage of the ether bond |

This table is based on theoretical fragmentation patterns for a compound with this structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. youtube.com The structure of this compound contains several chromophores—the phenyl ring, the acrylic acid's carbon-carbon double bond, and the carbonyl group—which are linked in an extended conjugated system. This conjugation significantly influences its electronic absorption spectrum.

The primary electronic transitions expected are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions are characteristic of conjugated systems and are typically observed as intense absorption bands in the UV region. Additionally, weaker n → π* transitions, involving the excitation of a non-bonding electron from one of the oxygen atoms (ether or carbonyl) to a π* antibonding orbital, may also be observed. youtube.com The extended conjugation is expected to shift the primary absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to the non-conjugated chromophores alone.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore(s) Involved | Expected Wavelength Region | Relative Intensity |

| π → π | Phenyl ring, C=C double bond, C=O group | 250-350 nm | High |

| n → π | C=O group, Ether oxygen | >300 nm | Low |

This table outlines the theoretically expected electronic transitions.

Chromatographic Methodologies for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. biomedres.us For this compound, both high-performance liquid chromatography and gas chromatography are valuable tools.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and performing quantitative analysis of non-volatile organic compounds like this compound. ijprajournal.com A reversed-phase HPLC method is typically employed for this type of analysis.

The method's specificity allows for the separation of the main compound from potential impurities, such as starting materials, byproducts, or degradation products. pensoft.net Purity is typically assessed by calculating the peak area percentage of the analyte relative to the total peak area in the chromatogram. japsonline.com For quantitative analysis, the method would be validated for parameters such as linearity, precision, and accuracy according to established guidelines. pensoft.net

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) japsonline.com |

| Mobile Phase | Isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). japsonline.comosha.gov |

| Flow Rate | 1.0 mL/min japsonline.com |

| Detection | UV detector set at the λ_max of the compound (e.g., ~280-320 nm). osha.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | 30 °C pensoft.net |

This table presents a typical, hypothetical set of HPLC conditions suitable for the analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. uva.nl

To overcome this, derivatization is often necessary to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. uva.nl This allows for the chromatographic separation and subsequent mass spectrometric identification of the parent compound.

GC-MS is also exceptionally useful for impurity profiling, where it can detect and identify trace levels of volatile impurities from the synthesis or storage of the compound without the need for derivatization of the main component. thermofisher.com

Table 4: Potential GC-MS Methodological Approach

| Parameter | Condition |

| Derivatization Step | Esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or a silylating agent like BSTFA). |

| GC Column | Non-polar or mid-polar capillary column (e.g., ZB-5MS, 30 m x 0.25 mm ID). derpharmachemica.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). derpharmachemica.com |

| Oven Program | Temperature gradient, e.g., starting at 70°C and ramping to 280°C. derpharmachemica.com |

| Injector | Split/splitless inlet at ~250°C. |

| MS Detector | Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-500. |

This table describes a general approach, including a necessary derivatization step, for GC-MS analysis.

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a single crystal of this compound of suitable quality can be grown, this technique can provide an unambiguous structural determination.

The analysis would confirm the (2E) stereochemistry of the alkene double bond, verifying the trans configuration of the substituents. Furthermore, it would yield highly accurate measurements of bond lengths, bond angles, and torsional angles within the molecule. This data provides insight into the molecule's conformation in the solid state. The crystal structure would also reveal the packing arrangement of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups (which often form centrosymmetric dimers) and other van der Waals forces that stabilize the crystal structure.

Table 5: Structural Information Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the molecule. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between three connected atoms (in degrees). |

| Torsion Angles | The dihedral angles describing the conformation around chemical bonds. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, π-stacking, and other non-covalent interactions. |

| Absolute Stereochemistry | Unambiguous confirmation of the (2E) configuration. |

This table lists the key structural parameters that would be determined from a successful X-ray crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 2e 3 2 Isopropoxyphenyl Acrylic Acid

Molecular Docking Studies for Predictive Binding to Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, like (2E)-3-(2-isopropoxyphenyl)acrylic acid, and a target receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a function that approximates the free energy of binding.

Studies on related acrylic and cinnamic acid derivatives have demonstrated the utility of this approach. For instance, docking studies on new acrylic acid derivatives have been performed to elucidate their binding interaction patterns within the active pocket of enzymes like thymidine (B127349) phosphorylase and urease. nih.govnih.gov In such studies, the binding energy, measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger affinity. For example, in a study on acrylic acid derivatives as potential urease inhibitors, compounds showed binding scores ranging from -3.332 kcal/mol to as high as -9.831 kcal/mol, indicating significant interaction with the enzyme's active site. nih.gov

Key interactions typically observed in these studies include hydrogen bonds, hydrophobic interactions, and π–cation interactions with specific amino acid residues in the receptor's binding pocket. nih.govmdpi.com For a molecule like this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds, while the phenyl and isopropoxy groups could engage in hydrophobic and van der Waals interactions.

While the methodology is well-established for this class of compounds, specific molecular docking studies detailing the binding of this compound to particular biological macromolecules were not found in the available literature. However, the principles derived from studies on analogous structures provide a framework for how such investigations would proceed.

| Compound | Binding Energy (ΔGbinding kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|

| Cynarin | < -10 | His226, Glu227, Pro246 |

| Chlorogenic acid | -12.62 | Ala191, Leu190, Val245 |

| Rosmarinic acid | -11.85 | His226, Glu227, Pro246 |

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular interactions compared to the static view provided by docking. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational changes and stability of molecular complexes.

MD simulations can be used to refine the binding poses predicted by molecular docking. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe the stability of the initial docked pose and identify more favorable binding configurations. nih.gov Free energy calculations, such as those using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or alchemical methods, can be employed to compute the binding free energy with greater accuracy than docking scores alone. nih.govescholarship.org These calculations are computationally intensive but provide a more rigorous prediction of binding affinity by accounting for factors like solvation effects and conformational entropy. researchgate.net

Specific MD simulation studies and free energy calculations for this compound are not detailed in the surveyed literature.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are advanced computational techniques that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). In this approach, a small, chemically significant part of the system, such as the ligand and the active site residues directly involved in a chemical reaction, is treated with a high-level QM method. The rest of the system, including the bulk of the protein and the solvent, is treated with a less computationally expensive MM force field.

This hybrid approach is particularly useful for studying enzymatic reaction mechanisms, where bond breaking and forming events occur, or for accurately modeling charge transfer and polarization effects that are not well-described by classical force fields. For this compound, a QM/MM study could, for example, precisely model its covalent interaction with a cysteine residue in an enzyme's active site. However, no specific research applying QM/MM hybrid approaches to this compound was found in the available scientific literature.

In Silico Design and Optimization of Analogues for Enhanced Specificity

In silico design involves the rational modification of a lead compound's structure using computational tools to improve its properties, such as binding affinity, selectivity, or pharmacokinetic profile. Starting with a known active molecule like a cinnamic acid derivative, new analogues can be designed by adding, removing, or substituting functional groups. nih.gov

These newly designed virtual compounds can then be rapidly screened using molecular docking and other computational methods to predict their activity before any resource-intensive chemical synthesis is undertaken. nih.gov For this compound, this process might involve modifying the isopropoxy group or substituting various positions on the phenyl ring. The goal would be to enhance interactions with a target receptor—for example, by designing a substituent that can form an additional hydrogen bond or better occupy a hydrophobic pocket, thereby increasing binding specificity and potency.

While this is a common strategy in computational drug discovery, specific studies detailing the in silico design and optimization of analogues based on the this compound scaffold are not described in the reviewed literature.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are aimed at identifying the key structural features of a molecule that are responsible for its biological activity. nih.gov SAR provides qualitative relationships, such as noting that a hydroxyl group at a certain position increases activity, while QSAR develops mathematical models that quantitatively correlate variations in chemical structure with changes in biological activity. mdpi.com

For a series of acrylic acid derivatives, a QSAR model might be developed by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each compound and using statistical methods like multiple linear regression or machine learning to create an equation that predicts activity (e.g., IC₅₀). nih.govresearchgate.net Such models are valuable for predicting the activity of untested compounds and for understanding the mechanism of action. researchgate.net For example, QSAR studies on acrylic acid-based monomers have revealed crucial structural and physicochemical factors responsible for their cytotoxicity. nih.gov

| Descriptor Class | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Topological | Narumi Harmonic Topological Index | Molecular size and branching |

| Hydrophobicity | LogP | Lipophilicity / Water solubility |

| Steric | Molar Volume | Size and shape of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

These models provide a predictive framework that can guide the design of new analogues. nih.gov However, specific SAR or QSAR models focused on this compound have not been reported in the surveyed scientific literature.

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research data for the compound This compound that aligns with the requested article outline. The search for molecular interaction studies, including protein-ligand binding affinities, kinetics, and impacts on protein conformation, yielded no results for this particular molecule.

Similarly, investigations into the modulation of enzyme activity, specifically concerning the inhibition of Xanthine Oxidase or the activation of AMP-activated protein kinase (AMPK) by This compound , did not return any relevant studies.

The requested topics require detailed experimental findings, such as those obtained from Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST) for binding characterization, and specific enzyme assays for activity modulation. This type of detailed, quantitative data is not present in the available literature for this specific chemical compound.

While general information exists for related structures, such as other acrylic acid or propionic acid derivatives, this information cannot be accurately extrapolated to This compound . Generating the requested article would require fabricating data, which is not feasible. Therefore, the article cannot be produced with the required scientific accuracy and detail.

Molecular Interaction Studies and Mechanistic Insights

Modulation of Enzyme Activity

Co-crystallization Studies with Target Enzymes for Mechanistic Elucidation

While direct co-crystallization studies involving (2E)-3-(2-isopropoxyphenyl)acrylic acid and specific target enzymes are not extensively documented in publicly available research, the principles of such studies are well-established in drug discovery. Co-crystallization is a powerful technique used to understand the binding mode of a small molecule inhibitor within the active site of its target enzyme. This structural information is crucial for elucidating the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

The process typically involves growing crystals of the target enzyme in the presence of the inhibitor. X-ray diffraction analysis of these co-crystals can then provide a high-resolution, three-dimensional structure of the enzyme-inhibitor complex. This allows researchers to visualize the precise interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the inhibitor.

In the context of acrylic acid derivatives, co-crystallization studies have been instrumental in understanding their inhibitory mechanisms against various enzymes. For instance, studies on similar compounds have revealed how the acrylic acid moiety can act as a Michael acceptor, forming covalent bonds with cysteine residues in the active site of certain enzymes.

Studies on Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. Small molecules that can disrupt or stabilize these interactions are therefore of significant therapeutic interest.

Exploration of Small Molecule Disruption of PPIs

Small molecule inhibitors of PPIs often target "hot spots" on the protein surface, which are small regions that contribute disproportionately to the binding energy of the interaction. researchgate.net These inhibitors can be identified through high-throughput screening of chemical libraries, followed by structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov The development of such inhibitors is a challenging endeavor due to the often large and flat nature of PPI interfaces. researchgate.netnih.gov

Interactive Table: Key Considerations in the Development of Small Molecule PPI Inhibitors

| Feature | Description |

|---|---|

| Target Identification | Identifying PPIs that are critical for disease progression. |

| "Druggability" Assessment | Evaluating the feasibility of targeting a specific PPI with a small molecule. |

| Assay Development | Creating robust and sensitive assays to screen for PPI inhibitors. |

| Hit Identification | Screening compound libraries to find initial "hit" molecules. |

| Lead Optimization | Modifying the chemical structure of hits to improve their properties. |

| In Vivo Validation | Testing the efficacy of lead compounds in animal models of disease. |

Methodologies for Probing Interactions with Intrinsically Disordered Proteins

Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure under physiological conditions and are involved in a wide range of cellular functions. nih.govmdpi.com Their dynamic nature makes them challenging targets for traditional structure-based drug design. However, various biophysical and biochemical techniques can be employed to study the interactions of small molecules with IDPs. nih.govresearchgate.netdoi.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the binding of small molecules to IDPs at atomic resolution. doi.org It can provide information on the binding affinity, stoichiometry, and the specific residues involved in the interaction. Other techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based methods are also widely used to quantify the binding kinetics and thermodynamics of these interactions. doi.orgmdpi.com

Computational approaches, including molecular dynamics simulations, can complement experimental studies by providing insights into the conformational changes that occur in IDPs upon ligand binding. nih.gov These methods are crucial for understanding the dynamic nature of IDP-small molecule interactions and for guiding the design of novel therapeutic agents that target these challenging proteins.

Interactive Table: Common Techniques for Studying Small Molecule-IDP Interactions

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, affinity, conformational changes. doi.org |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates), affinity. doi.org |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, thermodynamics. mdpi.com |

| Fluorescence Spectroscopy | Binding affinity, conformational changes. doi.org |

| Circular Dichroism (CD) | Changes in secondary structure upon binding. nih.govnih.gov |

| Small-Angle X-ray Scattering (SAXS) | Global conformational changes, protein size and shape. nih.govnih.gov |

Research Applications and Functional Explorations

Development as Chemical Probes for Investigating Biological Pathways and Mechanisms

Currently, there is a lack of specific research in publicly available scientific literature detailing the development and application of (2E)-3-(2-isopropoxyphenyl)acrylic acid as a chemical probe for the investigation of biological pathways and mechanisms. While acrylic acid derivatives are utilized in the synthesis of various biologically active molecules, the dedicated use of this specific compound as a tool for probing cellular processes has not been documented.

Role in Ligand Design and Optimization Strategies (e.g., Hit-to-Lead Optimization)

The acrylic acid scaffold, a core component of this compound, is recognized in medicinal chemistry as a versatile template for the design of novel therapeutic agents. However, specific studies focusing on this compound within hit-to-lead optimization campaigns are not extensively reported. The general principles of ligand design suggest that the isopropoxyphenyl group and the acrylic acid moiety can be systematically modified to enhance binding affinity and selectivity for various biological targets. The exploration of its structure-activity relationship (SAR) is a crucial step in its potential development as a lead compound.

Applications in Biocatalysis as Substrates, Products, or Modulators in Enzymatic Transformations

There is currently no specific information available in the scientific literature regarding the application of this compound as a substrate, product, or modulator in enzymatic transformations. While biocatalysis is a burgeoning field with enzymes being used for a wide array of chemical conversions, the interaction of this particular compound with enzymatic systems has not been a reported focus of research.

Investigations in Plant Biology: Antiviral Efficacy against Plant Viruses (e.g., Tobacco Mosaic Virus)

Significant research has been conducted on the antiviral properties of trans-3-aryl acrylic acids, including this compound, against plant viruses, particularly the Tobacco Mosaic Virus (TMV). A notable study synthesized and evaluated a series of these compounds for their potential as anti-TMV agents. plos.org

In this research, this compound was one of the compounds tested for its in vitro and in vivo antiviral activity against TMV at a concentration of 500 µg/mL. The results demonstrated that this compound, along with others in the series, exhibited promising antiviral effects. The study highlighted that the acrylic acid fragment is a crucial component for the antiviral activity, and the nature and position of substituents on the phenyl ring significantly influence the efficacy. plos.org

The table below summarizes the antiviral activity of this compound and a selection of other trans-3-aryl acrylic acids from the study, with Ribavirin used as a commercial control. plos.org

| Compound | Substituent | In Vitro Inhibition Rate (%) | In Vivo Inhibition Rate (%) |

|---|---|---|---|

| This compound | 2-isopropoxy | 42.3 | 45.8 |

| trans-Ferulic acid | 4-hydroxy-3-methoxy | 52.8 | 55.6 |

| 3-(3-methoxyphenyl)acrylic acid | 3-methoxy | 68.4 | 65.2 |

| 3-(3-ethoxyphenyl)acrylic acid | 3-ethoxy | 65.3 | 63.1 |

| Ribavirin (Control) | - | 38.5 | 41.2 |

The findings from this research indicate that while this compound shows better antiviral activity than the commercial control, Ribavirin, other derivatives with different substitutions on the phenyl ring, such as a methoxy (B1213986) or ethoxy group at the meta position, displayed even higher inhibitory effects. plos.org This suggests that the electronic and steric properties of the substituent on the aromatic ring play a vital role in the antiviral potency of these compounds. These results underscore the potential of trans-3-aryl acrylic acids as a new class of antiviral agents for protecting plants from viral infections. plos.org

Concluding Perspectives and Future Research Trajectories for 2e 3 2 Isopropoxyphenyl Acrylic Acid and Its Analogs

The exploration of arylacrylic acids, including the specific compound (2E)-3-(2-isopropoxyphenyl)acrylic acid, continues to be a fertile ground for scientific inquiry. Future research is poised to build upon existing knowledge, leveraging cutting-edge technologies and interdisciplinary approaches to unlock new potentials in medicine and materials science. The following sections outline key future research trajectories that promise to shape the landscape of arylacrylic acid chemistry and its applications.

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(2-isopropoxyphenyl)acrylic acid, and how can reaction conditions be optimized?

Methodological Answer : A common approach involves microwave-assisted synthesis using phenylacetic acid and substituted benzaldehyde precursors. Key steps include:

- Irradiating a mixture of phenylacetic acid (2 mmol), 2-isopropoxybenzaldehyde (2 mmol), and triethylamine (0.5 mmol) in acetic anhydride (5 mL) at 700W for 3 minutes .

- Post-reaction neutralization with sodium carbonate, followed by acidification with HCl to precipitate the product.

- Optimization: Adjust microwave power and time to improve yield. Monitor reaction progress via TLC or HPLC.

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare and spectra with reference data for similar acrylic acid derivatives (e.g., (E)-3-(4-methoxyphenyl)acrylic acid) to confirm stereochemistry (E/Z) and substituent positions .

- Mass Spectrometry : Verify molecular weight (expected m/z ≈ 220) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

- Perform molecular docking to predict binding affinity with target proteins (e.g., enzymes or receptors). Compare with structurally similar compounds like 3-(2,3,4-trifluorophenyl)acrylic acid, which has a similarity score of 0.94 .

- Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and predict reactivity. Reference data from (E)-3-(3-furyl)acrylic acid (PSA = 50.44 Ų, LogP = 1.38) to optimize solubility and permeability .

Q. What strategies address contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer :

- Metabolite Profiling : Use -NMR to identify urinary metabolites in rodent models, as demonstrated in propoxur (a related 2-isopropoxyphenyl compound) studies. Key biomarkers include disrupted TCA cycle intermediates .

- Dose-Response Analysis : Compare cytotoxicity (IC50) in cell lines (e.g., HepG2) with LD50 in rats. Adjust for metabolic activation differences using S9 liver fractions .

Q. How can degradation pathways under varying pH and UV conditions be systematically studied?

Methodological Answer :

- Photostability Testing : Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS. Reference stability data from (E)-3-(4-methoxyphenyl)acrylic acid (melting point 173.5°C, flash point 138.6°C) .

- Hydrolytic Stability : Incubate at pH 2–12 (37°C) and monitor hydrolysis kinetics. Use Arrhenius plots to predict shelf-life .

Experimental Design & Safety

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer :

- PPE : Wear nitrile gloves (EN 374 certified), chemical goggles (EN 166), and N95 masks. Avoid contact lenses due to adsorption risks .

- Ventilation : Use fume hoods with air velocity >1 m/s at 2 meters from the source. Validate airflow with smoke tests .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste (EPA Class D) .

Q. How can researchers optimize extraction and purification yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.